Cas no 88742-94-3 (5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine)

5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 1,3,4-Thiadiazol-2-amine, 5-(1-phenylethyl)-
- 5-(1-Phenyl-ethyl)-[1,3,4]thiadiazol-2-ylamine
- SCHEMBL11887813
- Oprea1_774442
- AM-900/12742001
- SR-01000434240-1
- 2-Amino-5-(1-phenylethyl)-1,3,4-thiadiazole
- AKOS000626972
- BB 0253836
- EU-0071640
- Cambridge id 6037243
- SMR000290846
- MLS000718578
- SR-01000434240
- 5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine
- SMSF0011819
- AKOS016343943
- 5-(1-phenylethyl)-1,3,4-thiadiazol-2-ylamine
- FT-0751612
- BIM-0010255.P001
- DTXSID60378217
- CS-0326048
- 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine, AldrichCPR
- CHEMBL1310813
- CCG-106696
- SY318076
- MFCD01591631
- 88742-94-3
- CBMicro_010523
- HMS2679M24
- CB13494
- VITAS-BB TBB000160
- DA-01505
- STK000180
- AM-900/25025006
-
- MDL: MFCD01591631
- インチ: InChI=1S/C10H11N3S/c1-7(8-5-3-2-4-6-8)9-12-13-10(11)14-9/h2-7H,1H3,(H2,11,13)
- InChIKey: KFYSQDMAJLTMTR-UHFFFAOYSA-N
- ほほえんだ: CC(C1=CC=CC=C1)C2=NNC(=N)S2
計算された属性
- せいみつぶんしりょう: 205.06736854g/mol
- どういたいしつりょう: 205.06736854g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 80Ų
5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B521980-100mg |
5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine |
88742-94-3 | 100mg |
$ 210.00 | 2022-06-07 | ||
TRC | B521980-10mg |
5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine |
88742-94-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016753-1g |
5-(1-Phenyl-ethyl)-[1,3,4]thiadiazol-2-ylamine |
88742-94-3 | 1g |
6144.0CNY | 2021-07-13 | ||
Chemenu | CM376234-5g |
5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine |
88742-94-3 | 95%+ | 5g |
$*** | 2023-05-29 | |
Ambeed | A403560-5g |
5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine |
88742-94-3 | 97% | 5g |
$795.0 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396718-5g |
5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine |
88742-94-3 | 97% | 5g |
¥7098.00 | 2024-04-26 | |
A2B Chem LLC | AC04611-1g |
5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine |
88742-94-3 | 1g |
$495.00 | 2024-04-19 | ||
TRC | B521980-50mg |
5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine |
88742-94-3 | 50mg |
$ 135.00 | 2022-06-07 | ||
Chemenu | CM376234-1g |
5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine |
88742-94-3 | 95%+ | 1g |
$*** | 2023-05-29 | |
abcr | AB371588-1 g |
5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine |
88742-94-3 | 1 g |
€465.00 | 2023-07-19 |
5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine 関連文献
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
6. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
5-(1-phenylethyl)-1,3,4-thiadiazol-2-amineに関する追加情報
Introduction to 1,3,4-Thiadiazol-2-amine, 5-(1-phenylethyl)- (CAS No. 88742-94-3)
1,3,4-Thiadiazol-2-amine, 5-(1-phenylethyl)-, identified by its Chemical Abstracts Service (CAS) number 88742-94-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiadiazole class, a structural motif known for its broad spectrum of biological activities. The presence of an amine group at the 2-position and an ethylphenyl substituent at the 5-position imparts unique chemical and pharmacological properties, making it a valuable scaffold for drug discovery and development.
The thiadiazole core is a fused ring system consisting of sulfur, nitrogen, and carbon atoms, which contributes to its stability and reactivity. This structural feature allows 1,3,4-thiadiazol-2-amine, 5-(1-phenylethyl)- to interact with various biological targets, including enzymes and receptors. Over the years, thiadiazole derivatives have been explored for their potential in treating a wide range of diseases, such as infections, inflammation, and cancer.
In recent years, there has been a surge in research focused on developing novel thiadiazole-based compounds with enhanced pharmacological profiles. The introduction of the 1-phenylethyl group in 1,3,4-thiadiazol-2-amine adds a layer of complexity to its chemical behavior, influencing both its solubility and bioavailability. This modification has been strategically employed to improve the compound's interaction with biological targets while minimizing off-target effects.
One of the most compelling aspects of 1,3,4-thiadiazol-2-amine, 5-(1-phenylethyl)- is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop derivatives with targeted therapeutic effects. For instance, modifications at the 2-amino position have been shown to modulate the compound's activity against certain enzymes involved in metabolic pathways. Similarly, variations in the 1-phenylethyl substituent have led to compounds with improved binding affinity to specific receptors.
The pharmacological evaluation of 1,3,4-thiadiazol-2-amine, 5-(1-phenylethyl)- has revealed promising results in preclinical studies. These studies have highlighted its potential as an anti-inflammatory agent by inhibiting key pro-inflammatory cytokines. Additionally, the compound has shown promise in combating microbial infections by interfering with essential bacterial enzymes. Such findings underscore the importance of thiadiazole derivatives in addressing unmet medical needs.
The synthesis of 1,3,4-thiadiazol-2-amine, 5-(1-phenylethyl)- involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations have played a crucial role in constructing the desired molecular framework efficiently.
The structural versatility of thiadiazole derivatives like 1,3,4-thiadiazol-2-amine, particularly when modified with functional groups such as amines and aromatic side chains like (1-phenylethyl) groups, offers a rich platform for drug design innovation. By systematically varying these substituents, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of these compounds to achieve desired therapeutic outcomes.
In conclusion, 1,3,4-Thiadiazol,2-am ine,5-(1--phen yleth yl)- (CAS No.88742--94--3) represents a significant advancement in medicinal chemistry due to its unique structural features and biological activities. Its potential as a lead compound for further drug development underscores its importance in modern pharmaceutical research. As scientific understanding progresses, it is anticipated that new applications for this compound will emerge, further solidifying its role in addressing global health challenges.
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